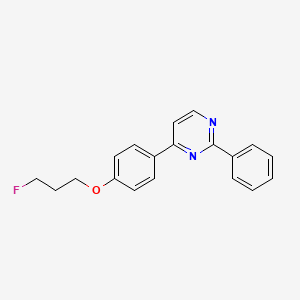

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether

Description

Chemical Name: 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether

Molecular Formula: C₁₉H₁₇FN₂O

Molecular Weight: 308.36 g/mol

CAS Number: 477888-96-3

Structural Features:

- A pyrimidine ring substituted at the 4-position with a phenyl group.

- A fluoropropyl ether moiety attached to a para-substituted benzene ring.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(3-fluoropropoxy)phenyl]-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-12-4-14-23-17-9-7-15(8-10-17)18-11-13-21-19(22-18)16-5-2-1-3-6-16/h1-3,5-11,13H,4,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECBAHXGAXTDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)OCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether typically involves several steps. One common method includes the reaction of 4-(2-phenyl-4-pyrimidinyl)phenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether exhibit promising anticancer properties. Research focusing on pyrimidine derivatives has shown that modifications in their structure can enhance cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For instance, derivatives with phenyl substitutions demonstrated increased potency, suggesting that this compound could be explored further for its potential as an anticancer agent .

Neuropharmacological Effects

The fluorinated compounds are often evaluated for their neuropharmacological properties. Fluorine substitution can significantly alter the binding affinity of compounds to neurotransmitter receptors. In particular, similar compounds have been noted for their selective antagonism at serotonin receptors, which can lead to applications in treating mood disorders and anxiety .

Case Study 1: Cytotoxic Evaluation

A study investigated the cytotoxic effects of various pyrimidine derivatives, including those related to this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationship (SAR) of phenyl ether derivatives. By systematically altering substituents on the phenyl and pyrimidine rings, researchers identified key modifications that significantly improved biological activity. This approach not only sheds light on the mechanism of action but also guides future synthesis efforts for more potent derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine/Pyrazolo Derivatives

Compound A : 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether

Key Differences :

- Core Heterocycle: Compound A features a pyrazolo[1,5-a]pyrimidine core, whereas the target compound has a simpler 2-phenyl-4-pyrimidinyl group.

- Substituents : The methyl group on the pyrazolo ring in Compound A reduces steric bulk compared to the phenyl group in the target compound. This difference may influence binding affinity to biological targets like enzymes or receptors.

- Lipophilicity : The phenyl group in the target compound increases logP (estimated) compared to Compound A, suggesting improved membrane permeability but possibly reduced aqueous solubility .

Compound B : 3‑(6‑Phenyl‑1,2,4,5‑tetrazin‑3‑yl)propan‑1‑ol

- Molecular Formula : C₁₂H₁₃N₄O

- Molecular Weight : 235.26 g/mol

- CAS Number: Not provided in evidence .

Key Differences :

- Core Structure : Compound B contains a tetrazine ring, a highly electron-deficient system used in bioorthogonal chemistry, unlike the pyrimidine core of the target compound.

- Functional Groups : The hydroxyl group in Compound B contrasts with the fluoropropyl ether in the target compound, leading to divergent reactivity and solubility profiles.

Fluorinated Alkyl Ethers in Radiopharmaceuticals

Compound C : [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine

Key Differences :

- Scaffold : Compound C uses a piperidine backbone, whereas the target compound’s aromatic ether structure may offer distinct biodistribution patterns.

- Fluorine Position : The 3-fluoropropyl group is common in both compounds, but the target compound’s ether linkage to a pyrimidine-phenyl system may confer greater metabolic stability .

Pharmaceutical Salts with Fluoropropyl Moieties

Compound D : Salts of methyl 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

Key Differences :

- Complexity : Compound D includes a pyrrolidine-oxyphenyl-benzoannulene scaffold, which is structurally more elaborate than the target compound’s pyrimidine-phenyl system.

- Biological Target : Compound D is tailored for cyclin-dependent kinase (CDK) inhibition, whereas the target compound’s activity remains uncharacterized in the evidence .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₇FN₂O | 308.36 | 477888-96-3 | 2-Phenylpyrimidine, fluoropropyl ether |

| Compound A | C₁₆H₁₆FN₃O | 285.32 | 478039-30-4 | Pyrazolo[1,5-a]pyrimidine, methyl substituent |

| Compound B | C₁₂H₁₃N₄O | 235.26 | N/A | Tetrazine core, propanol substituent |

| Compound C | C₁₆H₂₀F¹⁸FN₂O | ~318.34 | N/A | Piperidine, ¹⁸F-fluoropropyl, cyanophenoxy |

Research Findings and Implications

- Fluorine’s Role : The 3-fluoropropyl group in the target compound and analogs balances lipophilicity and metabolic stability, a trait exploited in radiopharmaceuticals (e.g., prolonged half-life for PET imaging) .

- Heterocyclic Influence : Pyrimidine derivatives (target compound) are more likely to engage in π-π stacking with biological targets compared to tetrazines (Compound B), which prioritize bioorthogonal reactivity .

Biological Activity

3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether (CAS No. 477888-96-3) is a synthetic compound with the molecular formula C19H17FN2O. Its unique structure, which incorporates a fluoropropyl moiety and a pyrimidine derivative, suggests potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula: C19H17FN2O

- Molar Mass: 308.36 g/mol

- Structural Features: The compound features a fluorine atom that may influence its lipophilicity and biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the fluoropropyl group may enhance binding affinity, leading to increased potency and selectivity for certain biological targets. The exact pathways remain to be elucidated through further research.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

-

Anticancer Activity:

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to interfere with cell proliferation and induce apoptosis.

- A case study involving its use in hematological malignancies demonstrated significant inhibition of tumor growth in vitro, suggesting its potential as an anticancer agent .

- Enzyme Inhibition:

- Neuropharmacological Effects:

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the biological activity of this compound stands against similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether | Contains Cl instead of F | Moderate anticancer activity |

| 3-Bromopropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether | Contains Br instead of F | Lower binding affinity |

| 3-Methylpropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether | Contains CH3 instead of F | Reduced potency |

The unique combination of fluorine in the structure appears to enhance both lipophilicity and biological activity compared to its analogs.

Case Studies

-

Study on Anticancer Properties:

- A recent study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with IC50 values significantly lower than those observed for standard chemotherapeutics .

- Neuropharmacological Investigation:

Q & A

Q. Key parameters for yield optimization :

- Catalyst selection : NiCl₂ improves cyclization efficiency in tetrazine synthesis .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves sterically hindered intermediates .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

A multi-technique approach is essential:

- ¹⁹F NMR : Directly identifies the fluoropropyl group’s chemical environment (δ ~ -215 to -220 ppm for CF₃ or -170 ppm for CHF₂) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and pyrimidine carbons (δ 155–165 ppm) confirm the core structure. Coupling constants (e.g., J = 8–12 Hz for vicinal protons) resolve substitution patterns .

- HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₂O: 347.1374) .

- X-ray crystallography : Resolves steric effects of the fluoropropyl chain on the ether linkage, though crystallization may require slow vapor diffusion in apolar solvents .

Q. Purity assessment :

How does the introduction of the 3-fluoropropyl group influence the electronic properties and reactivity of the pyrimidine ring?

Advanced Research Question

The 3-fluoropropyl group exerts both electronic and steric effects:

- Electron-withdrawing effect : Fluorine’s electronegativity decreases electron density on the pyrimidine ring, altering its reactivity in nucleophilic aromatic substitution (e.g., slower substitution at C2/C4 positions) .

- Steric hindrance : The fluoropropyl chain may shield the pyrimidine ring, reducing undesired side reactions (e.g., dimerization) but complicating further functionalization .

- Hydrophobic interactions : Enhanced lipophilicity (logP ~4.2) improves membrane permeability, critical for biological activity studies .

Q. Experimental validation :

- DFT calculations : Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs to quantify electronic effects .

What strategies can mitigate competing side reactions during the coupling of fluoropropyl groups to aromatic ethers?

Advanced Research Question

Common side reactions include elimination (forming allylic fluorides) and over-alkylation. Mitigation strategies:

- Low-temperature coupling : Conduct reactions at -20°C to suppress elimination .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block reactive hydroxyls during fluoropropyl attachment .

- Catalytic systems : Palladium/copper co-catalysts enhance selectivity in Ullmann-type couplings, minimizing byproducts .

Case study :

In tetrazine synthesis, NiCl₂ catalysis reduced competing hydrazine decomposition, improving fluoropropyl-tetrazine yields to >75% .

What are the implications of using this compound in combination therapies, as seen in recent patent literature?

Advanced Research Question

Recent patents highlight its role in oncology combinations:

- Synergy with PI3K inhibitors : Co-administration with alpelisib (a PI3Kα inhibitor) enhances antiproliferative effects in PI3KCA-mutant cancers. Mechanistically, the fluoropropyl ether improves solubility, enabling higher dosing .

- Resistance mitigation : Preclinical data suggest fluorinated analogs reduce ATP-binding cassette (ABC) transporter-mediated drug efflux, a common resistance mechanism .

Q. Experimental design :

- In vitro models : Test combinations in isogenic cell lines (PI3KCA mutant vs. wild-type) using dose-matrix assays (e.g., SynergyFinder) .

- Pharmacokinetics : Monitor plasma stability of the fluoropropyl group using LC-MS/MS to assess metabolic liability .

How does the compound’s stability vary under physiological conditions, and what derivatization approaches enhance its half-life?

Advanced Research Question

Stability challenges include hydrolytic cleavage of the ether bond and fluoropropyl dehalogenation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.